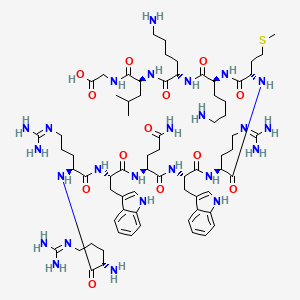![molecular formula C10H18ClN3O7 B12395245 1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a nitroso group, a chloroethyl group, and a trihydroxy methoxyoxan ring, making it a subject of interest in chemical and pharmaceutical research.
Preparation Methods
The synthesis of 1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea involves multiple steps, including the introduction of the chloroethyl and nitroso groups. The synthetic route typically starts with the preparation of the trihydroxy methoxyoxan ring, followed by the sequential addition of the chloroethyl and nitroso groups under controlled conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
Scientific Research Applications
1-(2-Chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with cellular components, particularly through the formation of covalent bonds with nucleophilic sites in proteins and nucleic acids. The chloroethyl group is known to form cross-links with DNA, leading to cytotoxic effects. The nitroso group can generate reactive intermediates that further enhance its biological activity .
Comparison with Similar Compounds
Similar compounds include other nitrosoureas such as N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU) and N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea (CCNU). Compared to these compounds, 1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea has a unique trihydroxy methoxyoxan ring, which may confer distinct chemical and biological properties .
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C10H18ClN3O7 |
|---|---|
Molecular Weight |
327.72 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea |
InChI |
InChI=1S/C10H18ClN3O7/c1-20-9-8(17)7(16)6(15)5(21-9)4-12-10(18)14(13-19)3-2-11/h5-9,15-17H,2-4H2,1H3,(H,12,18)/t5-,6?,7-,8-,9?/m1/s1 |
InChI Key |
AHHFEZNOXOZZQA-CLPQPSQLSA-N |
Isomeric SMILES |
COC1[C@@H]([C@@H](C([C@H](O1)CNC(=O)N(CCCl)N=O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)




![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)






![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)
